3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-methylbenzylthio group at position 5 and a benzothiazol-2(3H)-one moiety linked via a methylene bridge at position 2. Its molecular formula is C₂₅H₂₂N₄OS₂, with a molecular weight of 458.6 g/mol .
Properties
IUPAC Name |
3-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-17-11-13-18(14-12-17)16-30-23-26-25-22(28(23)19-7-3-2-4-8-19)15-27-20-9-5-6-10-21(20)31-24(27)29/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSZDKABELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable carboxylic acid or its derivatives.
Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, aryl halides, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced triazole derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its structural properties may allow it to be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties are known to interact with biological macromolecules, potentially disrupting key biological pathways.
Comparison with Similar Compounds
4-(o-Tolyl) vs. 4-Phenyl Substitution
The compound 3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS: 847403-01-4) differs from the target molecule only at the triazole’s position 4 substituent (o-tolyl vs. phenyl). The o-tolyl group introduces ortho-methyl steric hindrance, which may reduce planarity and alter packing in the solid state compared to the phenyl-substituted analog. Such substitutions are known to influence bioavailability and binding affinity in medicinal chemistry applications .
Thioether vs. Hydroxy(phenyl)methyl Substituents
In 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids , the triazole’s position 5 bears a hydroxy(phenyl)methyl group instead of a 4-methylbenzylthio moiety. Pharmacological studies suggest that thioether-containing triazoles exhibit enhanced metabolic stability compared to hydroxylated analogs .
Heterocyclic Appendages: Thiazole vs. Benzothiazol-2(3H)-one
Benzothiazol-2(3H)-one vs. Benzo[d]thiazol-2-yl
The benzothiazol-2(3H)-one group in the target compound differs from the benzo[d]thiazol-2-yl moiety in 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one . Crystallographic studies of related compounds show that benzothiazolone derivatives exhibit planar conformations conducive to π-stacking .
Crystallography and Molecular Packing
The isostructural compounds 4 and 5 in (triclinic, P̄1 symmetry) exhibit planar conformations with perpendicular fluorophenyl groups, creating distinct π-π interactions (3.555 Å separation) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, antifungal, and anti-melanogenic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring and a benzo[d]thiazole moiety, which are known to impart various biological activities. The molecular formula is C20H20N4S2, and it has a molecular weight of approximately 396.52 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO due to their antibiotic resistance issues .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Acinetobacter baumannii | 32 |
| Compound B | Pseudomonas aeruginosa | 16 |
| Compound C | Staphylococcus aureus | 8 |
Antifungal Activity
The antifungal properties of related triazole compounds have been documented extensively. For example, certain derivatives have demonstrated effective activity against Candida glabrata, with minimum inhibitory concentration (MIC) values ranging from 16 to 62.5 µg/mL depending on the specific substituents on the triazole ring .
Table 2: Antifungal Activity Data
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida glabrata | 16 |
| Compound E | Corynespora cassiicola | 32 |
| Compound F | Pseudomonas syringae | 64 |
Anti-Melanogenic Activity
Recent studies have investigated the anti-melanogenic effects of triazole derivatives in cell-based experiments. For instance, one study reported that certain analogs exhibited strong inhibition of mushroom tyrosinase, an enzyme crucial for melanin production. The most potent analog demonstrated an IC50 value of 1.12 µM, significantly outperforming kojic acid, a standard reference compound .
Table 3: Tyrosinase Inhibitory Activities
| Analog | IC50 (µM) | Relative Potency |
|---|---|---|
| Analog 1 | 17.62 | 22-fold weaker than Kojic Acid |
| Analog 2 | 1.12 | Stronger than Kojic Acid |
| Kojic Acid | 24.09 | Reference |
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced melanin production without significant cytotoxicity at concentrations below 20 µM over a period of 72 hours .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated in B16F10 murine melanoma cells where selected analogs did not exhibit cytotoxicity at concentrations ≤20 µM, indicating a favorable safety profile for further development .
Q & A
Q. What are the established synthetic routes for 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization of precursor heterocycles. A common approach involves:
- Step 1 : Reacting 4-methylbenzyl chloride with 1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH/KOH) to form the benzylthio-triazole intermediate .
- Step 2 : Introducing the benzo[d]thiazol-2(3H)-one moiety via alkylation or coupling reactions (e.g., using chloroacetic acid or Mannich base strategies) .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometry (1:1.2 molar ratio of triazole to benzothiazolone) can improve yields. Microwave-assisted synthesis may reduce reaction times .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- Elemental Analysis : To verify empirical formulas (e.g., C, H, N, S content) .
- Spectroscopy :
- IR : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, C-N at 1250–1350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Chromatography : Thin-layer chromatography (TLC) with silica gel plates (Rf ~0.5 in ethyl acetate/hexane) confirms purity .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for modifying the benzylthio group?
- Methodological Answer : SAR studies focus on:
- Substituent Variation : Replacing the 4-methylbenzyl group with fluorinated (e.g., 4-fluorobenzyl) or piperazine-containing moieties to enhance lipophilicity or target interactions .
- Biological Assays : Comparative evaluation of antimicrobial (MIC assays) or antitumor (MTT cell viability) activity across derivatives .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to enzymes like CYP450 or bacterial DNA gyrase .
Q. How can researchers resolve contradictions in pharmacological data, such as varying toxicity profiles across similar triazole derivatives?
- Methodological Answer : Contradictions are addressed via:
- Dose-Response Studies : Establishing IC₅₀/LC₅₀ values in multiple cell lines (e.g., HepG2 vs. HEK293) to assess selective toxicity .
- Metabolic Profiling : LC-MS/MS analysis identifies metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity .
- Comparative SAR : Correlating electron-withdrawing substituents (e.g., -F, -Cl) with reduced hepatotoxicity .
Q. What experimental designs are recommended for studying the compound’s metal coordination chemistry and its impact on bioactivity?
- Methodological Answer :
- Synthesis of Metal Complexes : Reacting the triazole-thiol with metal salts (e.g., FeSO₄, ZnCl₂) in ethanol/water (1:1) at 60°C .
- Characterization :
- UV-Vis Spectroscopy : Detects d-d transitions (e.g., λmax ~450 nm for Fe²⁺ complexes).
- Magnetic Susceptibility : Determines oxidation states (e.g., paramagnetic Fe²⁺ vs. diamagnetic Zn²⁺).
- Bioactivity Testing : Compare antimicrobial activity of free ligand vs. metal complexes to identify synergism (e.g., Cu²⁺ enhancing ROS generation) .
Q. How can computational methods guide the optimization of pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- QSAR Modeling : Use tools like MOE or Schrödinger to correlate logP values with solubility (e.g., introducing -OH groups lowers logP but increases aqueous solubility).
- ADMET Prediction : Software such as SwissADME forecasts CYP450 metabolism; modifying electron-rich aromatic rings reduces oxidation susceptibility .
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., bilayer penetration of lipophilic benzylthio groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
